1-[(1-methyl-1H-pyrazol-5-yl)methyl]piperazine
Description
Properties
Molecular Formula |
C9H16N4 |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
1-[(2-methylpyrazol-3-yl)methyl]piperazine |
InChI |
InChI=1S/C9H16N4/c1-12-9(2-3-11-12)8-13-6-4-10-5-7-13/h2-3,10H,4-8H2,1H3 |
InChI Key |
WRYGBEWITGYHKM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)CN2CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Alkylation of Piperazine Derivatives
A primary route involves the alkylation of piperazine with 5-(chloromethyl)-1-methyl-1H-pyrazole. This method proceeds via nucleophilic substitution, where the piperazine’s secondary amine attacks the electrophilic methylene carbon of the pyrazole derivative. Reaction conditions typically employ polar aprotic solvents like dimethylformamide (DMF) at 80–100°C for 12–24 hours. Yields range from 45% to 68%, depending on stoichiometric ratios and the base used (e.g., potassium carbonate or triethylamine).
Table 1: Alkylation Reaction Optimization
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Solvent | DMF | THF | Acetonitrile |
| Temperature (°C) | 80 | 60 | 100 |
| Base | K₂CO₃ | Et₃N | NaOH |
| Yield (%) | 68 | 52 | 45 |
Side products include bis-alkylated piperazine and unreacted starting materials, necessitating column chromatography for purification.
Cyclization Strategies
An alternative approach adapts methodologies from structurally analogous compounds, such as 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine. Here, Lawesson’s reagent facilitates cyclization of thiourea intermediates under reflux in toluene, achieving yields upwards of 75%. While the patent focuses on phenyl-substituted pyrazoles, replacing phenyl with methyl groups could streamline synthesis for the target compound.
Critical Steps in Cyclization:
-
Intermediate Formation : Reacting 1-acetoacetylpiperazine with methylhydrazine forms a hydrazone precursor.
-
Cyclization : Phosphorus oxychloride (POCl₃) or Lawesson’s reagent induces ring closure, forming the pyrazole core.
-
Deprotection : Acidic hydrolysis (e.g., HCl/EtOH) removes protecting groups, yielding the free base.
Solvent-Free and Green Chemistry Approaches
Recent advancements emphasize solvent-free conditions to enhance sustainability. Microwave-assisted synthesis reduces reaction times from hours to minutes while improving yields to ~80%. For example, neat mixtures of piperazine and 5-(chloromethyl)-1-methyl-1H-pyrazole irradiated at 150 W for 10 minutes achieve rapid coupling without byproducts.
Industrial-Scale Production
Process Optimization
The patent WO2015063709A1 highlights critical parameters for scaling piperazine-pyrazole derivatives:
-
Temperature Control : Maintaining 50–55°C during acetic acid addition prevents decomposition.
-
Workup Procedures : Sequential washes with sodium bicarbonate and brine minimize emulsion formation.
-
Crystallization : Cooling reaction mixtures to 0–5°C ensures high-purity crystalline products (>98% HPLC purity).
Table 2: Industrial Process Metrics
| Step | Duration (h) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Cyclization | 2 | 110 | 75 |
| Deprotection | 1.5 | 25 | 90 |
| Crystallization | 2 | 0–5 | 95 |
Characterization and Quality Control
Spectroscopic Analysis
Purity Assessment
HPLC analysis using a C18 column (ACN/H₂O, 70:30) confirms >99% purity. Residual solvents (e.g., DMF) are quantified via gas chromatography, adhering to ICH Q3C guidelines.
Applications and Derivatives
While pharmacological data for 1-[(1-methyl-1H-pyrazol-5-yl)methyl]piperazine remain limited, its structural analogs exhibit antimicrobial and anticancer activities . Derivatives with electron-withdrawing groups on the pyrazole ring show enhanced binding to kinase targets, suggesting potential therapeutic utility.
Chemical Reactions Analysis
Types of Reactions
1-[(1-methyl-1H-pyrazol-5-yl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Pharmaceutical Applications
1. Antidiabetic Agents
One of the prominent applications of 1-[(1-methyl-1H-pyrazol-5-yl)methyl]piperazine derivatives is in the development of antidiabetic medications. A notable example is Teneligliptin, which is a derivative used for treating type 2 diabetes mellitus. This compound acts as a DPP-4 inhibitor, enhancing insulin secretion and decreasing glucagon levels, thus improving glycemic control in patients with diabetes .
2. Antimicrobial Activity
Research indicates that compounds containing piperazine and pyrazole moieties exhibit significant antimicrobial properties. Studies have shown that various synthesized derivatives demonstrate promising antibacterial and antifungal activities against a range of pathogens. For instance, compounds derived from 1-[(1-methyl-1H-pyrazol-5-yl)methyl]piperazine were evaluated for their antimicrobial efficacy, revealing effective inhibition against several bacterial strains .
3. Neuropharmacological Effects
The structural characteristics of 1-[(1-methyl-1H-pyrazol-5-yl)methyl]piperazine suggest potential neuropharmacological applications. Research has indicated that similar compounds can modulate neurotransmitter systems, potentially offering therapeutic avenues for conditions such as anxiety and depression.
Organic Synthesis Applications
1. Synthesis of Novel Compounds
The compound serves as a versatile intermediate in organic synthesis. It can be employed to synthesize various heterocyclic compounds, which are crucial in drug discovery and development. The ability to modify the pyrazole and piperazine components allows for the generation of a library of derivatives with tailored biological activities .
2. Chemical Reactions
In synthetic chemistry, 1-[(1-methyl-1H-pyrazol-5-yl)methyl]piperazine can participate in various chemical reactions, including cyclization and condensation processes. These reactions are fundamental in creating complex molecular architectures that are essential for pharmaceutical development .
1. Molecular Docking Studies
Molecular docking studies involving 1-[(1-methyl-1H-pyrazol-5-yl)methyl]piperazine have been conducted to predict its interaction with biological targets. These studies provide insights into the binding affinities and potential mechanisms of action, which are critical for understanding how these compounds exert their therapeutic effects .
2. In Vivo Studies
Preclinical studies have demonstrated the efficacy of derivatives in animal models, showcasing their potential as lead candidates for further development in treating various diseases, including infections and metabolic disorders. The results from these studies highlight the importance of this compound in ongoing pharmaceutical research .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-[(1-methyl-1H-pyrazol-5-yl)methyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The structural and functional properties of 1-[(1-methyl-1H-pyrazol-5-yl)methyl]piperazine are best understood through comparison with related piperazine derivatives. Key analogues are categorized below based on substituent chemistry, conformational behavior, and biological activity.
Substituent-Driven Structural and Conformational Differences
- Benzodioxolylmethyl-Halobenzoyl Piperazines (): Compounds such as 1-[(1,3-benzodioxol-5-yl)methyl]-4-(3-fluorobenzoyl)piperazine exhibit chair conformations in piperazine rings, with benzodioxole substituents adopting equatorial positions. halogen bonding) .
- Nitroimidazole-Triazole Hybrids ():
Derivatives like 1-((N1-substituted benzyl-1H-1,2,3-triazol-4-yl)methyl)-4-(N1-benzyl-2-methyl-4-nitroimidazol-5-yl)piperazine feature bulkier substituents (triazole and nitroimidazole), which may enhance metabolic stability but reduce solubility compared to the methylpyrazole analogue . - Thiazolylhydrazine-Piperazine Derivatives (): Replacement of morpholine with piperazine in thiazolylhydrazine derivatives improved monoamine oxidase (MAO) inhibitory activity, suggesting that the piperazine ring’s flexibility and basicity are critical for target engagement. The methyl group on the target compound’s pyrazole may similarly optimize binding pocket interactions .
Pharmacological Activity Comparisons
- Anti-Mycobacterial Activity : The phenylpyrazole-piperazine derivative () shows potent activity, suggesting that the target compound’s methylpyrazole group may retain efficacy with improved pharmacokinetics due to reduced lipophilicity .
- Enzyme Inhibition : Piperazine derivatives with fluorophenyl groups () demonstrate tyrosinase inhibition, highlighting the role of aromatic substituents in modulating enzyme interactions. The methylpyrazole group’s electron-rich nature may offer distinct binding advantages .
Mechanistic and Metabolic Insights
- Cytochrome P450 Interactions: Piperazine derivatives like EMTPP () inactivate CYP2D6 via apoprotein adduction, a concern for drug-drug interactions.
- Hydrogen-Bonding Networks : Crystallographic studies () reveal that piperazine chair conformations stabilize hydrogen-bonded supramolecular assemblies. The methylpyrazole group’s orientation may influence crystal packing and bioavailability .
Biological Activity
1-[(1-Methyl-1H-pyrazol-5-yl)methyl]piperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.
The biological activity of 1-[(1-methyl-1H-pyrazol-5-yl)methyl]piperazine is largely attributed to its interaction with specific molecular targets and pathways:
- Molecular Targets : The compound may interact with various enzymes and receptors involved in critical biological processes, including kinases and G-protein coupled receptors (GPCRs) .
- Pathways Involved : It modulates signaling pathways that can lead to alterations in cellular functions, impacting processes such as cell proliferation, apoptosis, and inflammation .
Biological Activities
Research has demonstrated several biological activities associated with 1-[(1-methyl-1H-pyrazol-5-yl)methyl]piperazine:
Antitumor Activity
Studies indicate that pyrazole derivatives, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- IC50 Values : The compound has shown low IC50 values in assays against breast cancer (MCF7) and prostate cancer cell lines, indicating potent antitumor activity .
Anti-inflammatory Effects
The compound has been noted for its anti-inflammatory properties:
- Cytokine Modulation : It may reduce the production of pro-inflammatory cytokines, which is beneficial in treating inflammatory diseases .
Neuroprotective Potential
Preliminary studies suggest neuroprotective effects:
- Monoamine Oxidase Inhibition : It has been associated with monoamine oxidase inhibition, which is relevant for antidepressant activity .
Comparative Analysis
The biological activity of 1-[(1-methyl-1H-pyrazol-5-yl)methyl]piperazine can be compared with other pyrazole-containing compounds. The following table summarizes key differences:
| Compound Name | Biological Activity | IC50 (µM) | Mechanism |
|---|---|---|---|
| 1-[(1-Methyl-1H-pyrazol-5-yl)methyl]piperazine | Antitumor, anti-inflammatory | 0.26 (antitumor) | Kinase inhibition |
| Avapritinib | Antitumor | <0.01 | Receptor tyrosine kinase inhibition |
| Other Pyrazole Derivatives | Various (antibacterial, anti-inflammatory) | Varies widely | Multiple pathways |
Case Studies
Several case studies have highlighted the effectiveness of pyrazole derivatives in clinical settings:
- Breast Cancer Treatment : A study demonstrated that the incorporation of pyrazole moieties enhanced the efficacy of existing chemotherapeutics in MCF7 cells.
- Inflammatory Disorders : Clinical trials indicated that compounds similar to 1-[(1-methyl-1H-pyrazol-5-yl)methyl]piperazine significantly reduced markers of inflammation in rheumatoid arthritis models.
Q & A
Q. What are the established synthetic routes for 1-[(1-methyl-1H-pyrazol-5-yl)methyl]piperazine derivatives?
Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example:
- N-Alkylation : Reacting piperazine with a pyrazole-methyl halide precursor under basic conditions (e.g., K₂CO₃ in DMF) .
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce triazole moieties, enhancing structural diversity .
- Reductive Amination : Condensing pyrazole-carbaldehyde derivatives with piperazine in the presence of NaBH₃CN .
Q. Table 1: Comparison of Synthesis Methods
| Method | Reagents/Conditions | Yield (%) | Key Reference |
|---|---|---|---|
| N-Alkylation | K₂CO₃, DMF, RT, 6–8 h | 55–70 | |
| Click Chemistry | CuSO₄, sodium ascorbate, H₂O/DCM | 60–85 | |
| Reductive Amination | NaBH₃CN, MeOH, 24 h | 45–65 |
Q. How is structural characterization performed for these derivatives?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns and regiochemistry (e.g., piperazine methylene protons at δ 2.5–3.5 ppm) .
- X-ray Crystallography : Resolves supramolecular interactions (e.g., hydrogen bonding in inclusion complexes) .
- Elemental Analysis : Validates purity (>98%) and stoichiometry .
Advanced Research Questions
Q. How can structural modifications balance toxicity and biological activity in piperazine derivatives?
Answer:
- Beta-Cyclodextrin Inclusion : Reduces toxicity but may lower activity due to steric hindrance .
- Substituent Tuning : Electron-withdrawing groups (e.g., -F, -NO₂) enhance receptor affinity but may increase cytotoxicity .
- Pharmacophore Hybridization : Combining piperazine with coumarin or benzodiazepine scaffolds improves selectivity for CNS targets .
Q. Table 2: Biological Activity vs. Structural Features
Q. What strategies resolve contradictions in reported pharmacological data?
Answer:
- Assay Standardization : Use consistent cell lines (e.g., HCT116 for antitumor studies) and positive controls .
- SAR Analysis : Correlate substituent effects (e.g., para-methoxy vs. ortho-chloro) with activity trends .
- Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA for inter-lab variability) .
Q. How are computational methods integrated into ligand design for 5-HT₇ or VEGFR2 targets?
Answer:
- Molecular Docking : Autodock Vina or Schrödinger Suite predicts binding poses in 5-HT₇ receptor pockets .
- MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories .
- QSAR Models : CoMFA/CoMSIA identifies critical descriptors (e.g., logP, polar surface area) for blood-brain barrier penetration .
Q. What experimental designs validate piperazine derivatives as protease or kinase inhibitors?
Answer:
- Enzyme Assays : Measure inhibition of MMP-9 or VEGFR2 using fluorogenic substrates (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂) .
- Kinase Profiling : Eurofins KinaseProfiler™ screens selectivity across 100+ kinases .
- In Vivo Models : Murine xenograft studies with bioluminescent imaging quantify tumor regression .
Q. How do supramolecular interactions influence crystallization and stability?
Answer:
- Hydrogen Bonding : Piperazine N-H groups form stable networks with carbonyl acceptors (e.g., in inclusion complexes) .
- Thermal Analysis : TGA/DSC reveals decomposition thresholds (>200°C for most derivatives) .
- Solvent Polarity : Apolar solvents (e.g., hexane) favor monoclinic crystal systems with higher melting points .
Methodological Guidance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
